molecular formula C26H26Cl3N3O3S B297240 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

カタログ番号 B297240
分子量: 566.9 g/mol
InChIキー: CXTMHNLWJBZQLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CDNI, and it has been the subject of extensive scientific research due to its potential therapeutic applications.

作用機序

CDNI acts as an antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an inverse agonist of the histamine H1 receptor. The exact mechanism of action of CDNI is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CDNI has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its antipsychotic and antidepressant effects. CDNI has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of CDNI for lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. CDNI also has a well-established mechanism of action, which makes it a useful tool for studying the dopamine and serotonin systems in the brain. However, one limitation of CDNI is that it has a relatively low affinity for its target receptors, which may limit its usefulness in certain experiments.

将来の方向性

There are a number of future directions for research on CDNI. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for CDNI in this context. Another area of interest is the potential of CDNI as a tool for studying the dopamine and serotonin systems in the brain. Future research could focus on developing more potent analogs of CDNI with higher affinity for its target receptors.

合成法

The synthesis of CDNI involves the reaction of 2,4-dichlorobenzylamine with 4-(5-chloro-2-methylphenyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)benzenesulfonamide to form the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

科学的研究の応用

CDNI has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. CDNI has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

特性

分子式

C26H26Cl3N3O3S

分子量

566.9 g/mol

IUPAC名

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H26Cl3N3O3S/c1-19-7-9-22(28)16-25(19)30-11-13-31(14-12-30)26(33)18-32(17-20-8-10-21(27)15-24(20)29)36(34,35)23-5-3-2-4-6-23/h2-10,15-16H,11-14,17-18H2,1H3

InChIキー

CXTMHNLWJBZQLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

正規SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。